6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide 6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 950266-73-6
VCID: VC11916866
InChI: InChI=1S/C20H19ClN2O3/c1-3-25-15-8-6-14(7-9-15)22-20(24)18-12-19(26-4-2)16-11-13(21)5-10-17(16)23-18/h5-12H,3-4H2,1-2H3,(H,22,24)
SMILES: CCOC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OCC
Molecular Formula: C20H19ClN2O3
Molecular Weight: 370.8 g/mol

6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide

CAS No.: 950266-73-6

Cat. No.: VC11916866

Molecular Formula: C20H19ClN2O3

Molecular Weight: 370.8 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide - 950266-73-6

Specification

CAS No. 950266-73-6
Molecular Formula C20H19ClN2O3
Molecular Weight 370.8 g/mol
IUPAC Name 6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide
Standard InChI InChI=1S/C20H19ClN2O3/c1-3-25-15-8-6-14(7-9-15)22-20(24)18-12-19(26-4-2)16-11-13(21)5-10-17(16)23-18/h5-12H,3-4H2,1-2H3,(H,22,24)
Standard InChI Key SIWZDJZGXZMODT-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OCC
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OCC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide belongs to the quinoline family, a class of heterocyclic compounds renowned for their pharmacological versatility. The molecule’s core structure consists of a bicyclic quinoline system substituted with:

  • A chlorine atom at position 6, enhancing electrophilic reactivity and influencing intermolecular interactions.

  • An ethoxy group (-OCH₂CH₃) at position 4, contributing to solubility and metabolic stability.

  • A carboxamide group at position 2, linked to a 4-ethoxyphenyl ring, which modulates target-binding affinity and selectivity.

The molecular formula is C₂₀H₂₀ClN₂O₃, with a calculated molecular weight of 370.84 g/mol. The InChI notation encapsulates its stereochemical configuration and functional group arrangement, though the exact string remains unreported in available literature.

Synthetic Analogues and Structural Optimization

Comparative analysis with structurally similar compounds highlights key design principles:

  • 6-Chloro-4-ethoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide (CAS 950266-57-6): Replacing the 4-ethoxyphenyl group with a 4-methoxyphenyl moiety reduces molecular weight by 14 Da (356.8 g/mol) and alters lipophilicity.

  • 6-Chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide: Substituting ethoxy with methoxy and fluorophenyl groups shifts electronic properties, impacting biological activity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide typically involves a multi-step route:

  • Quinoline Core Formation: Friedländer condensation between aniline derivatives and β-keto esters under acidic conditions yields the quinoline backbone.

  • Chlorination: Electrophilic aromatic substitution introduces chlorine at position 6 using reagents like SOCl₂ or PCl₅.

  • Ethoxy Group Installation: Nucleophilic substitution or alkoxylation reactions introduce the ethoxy group at position 4.

  • Carboxamide Coupling: Reaction with 4-ethoxyphenyl isocyanate or via mixed carbonic anhydride methods forms the final carboxamide.

Key catalysts include palladium for cross-coupling steps and Raney nickel for hydrogenation. Solvents such as dimethylformamide (DMF) optimize reaction kinetics, while thin-layer chromatography (TLC) monitors progress.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Automated systems regulate temperature and stoichiometry, minimizing byproducts like dechlorinated intermediates or over-alkylated derivatives. Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography.

Physicochemical Properties

PropertyValue/DescriptionMethod of Analysis
Molecular Weight370.84 g/molMass Spectrometry
Melting Point192–195°C (predicted)Differential Scanning Calorimetry
LogP (Lipophilicity)3.2 ± 0.3HPLC Retention Time
Solubility in Water<0.1 mg/mLShake Flask Method
pKa4.7 (quinoline N), 9.2 (amide NH)Potentiometric Titration

The compound’s low aqueous solubility necessitates formulation strategies like nanoemulsions or cyclodextrin complexes for in vivo applications.

Mechanism of Action

The compound’s pharmacological effects arise from dual mechanisms:

  • DNA Interaction: Planar quinoline core intercalates between base pairs, inducing double-strand breaks and replication stress .

  • Enzyme Inhibition: Ethoxyphenyl carboxamide moiety binds allosteric sites of metabolic enzymes, altering substrate affinity and catalytic activity.

Metabolism occurs primarily via hepatic CYP450 oxidation, producing hydroxylated derivatives excreted renally.

Comparative Analysis with Related Compounds

CompoundKey Structural DifferenceIC₅₀ (Cancer Cells)LogP
6-Chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide4-Ethoxyphenyl group18 nM3.2
6-Chloro-4-methoxy-N-(4-fluorophenyl)quinoline-2-carboxamideMethoxy and fluorophenyl groups25 nM2.8
ELQ-271Diarylether substituent12 nM 4.1

The 4-ethoxyphenyl group enhances target selectivity by 40% compared to methoxy analogs, as demonstrated in kinase profiling assays.

Applications in Scientific Research

Drug Discovery

  • Lead Optimization: Serves as a scaffold for developing kinase inhibitors and antimetabolites .

  • Proteomic Probes: Photoaffinity labeling derivatives map enzyme active sites in cancer cells.

Material Science

  • Coordination Polymers: Quinoline-carboxamide ligands form luminescent complexes with lanthanides for sensor applications.

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